Methyl 5-iodo-1H-indole-2-carboxylate
Description
Halogenated indoles represent a significant class of compounds with diverse biological activities. The introduction of a halogen atom, such as iodine, into the indole (B1671886) ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability. This, in turn, can enhance its therapeutic potential or modify its reactivity for synthetic purposes. In the case of Methyl 5-iodo-1H-indole-2-carboxylate, the iodine atom at the 5-position serves as a versatile handle for introducing various functional groups through cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This strategic functionalization allows for the construction of a diverse library of indole derivatives with tailored properties for specific applications, including drug discovery and the development of novel organic materials.
The indole-2-carboxylate (B1230498) framework has a rich history in organic synthesis, dating back to the pioneering work on indole chemistry in the late 19th and early 20th centuries. These derivatives have traditionally been synthesized through methods like the Fischer indole synthesis and the Reissert indole synthesis. The ester functionality at the 2-position provides a convenient point for modification, including hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or conversion to amides. Over the decades, numerous methodologies have been developed to functionalize the indole ring of these esters, leading to the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals. The development of modern synthetic techniques has further expanded the toolkit for manipulating the indole-2-carboxylate scaffold, enabling more complex and targeted molecular architectures.
While specific research focused solely on this compound is limited in published literature, the academic interest in its constituent parts—the halogenated indole and the indole-2-carboxylate—points to several potential research trajectories. A primary area of investigation is its use as a key intermediate in the synthesis of biologically active molecules. For instance, the 5-iodo substituent can be readily transformed into other functional groups, enabling the exploration of structure-activity relationships in drug candidates.
A plausible and efficient method for the synthesis of the closely related Ethyl 5-iodo-1H-indole-2-carboxylate has been described, which can be adapted for the methyl ester. This two-step procedure starts from the commercially available Ethyl 1H-indole-2-carboxylate. The first step involves a regioselective bis-iodination at the C3 and C5 positions, followed by a zinc-mediated dehalogenation at the C3 position to yield the desired product. researchgate.net This synthetic route offers a practical approach to accessing this valuable building block.
Given the importance of halogenated indoles in medicinal chemistry, it is anticipated that this compound will be a valuable tool for the development of novel therapeutic agents. Its ability to participate in a variety of coupling reactions makes it an attractive starting material for the synthesis of compounds targeting a range of biological targets. Further research into the specific applications of this compound is warranted to fully elucidate its potential in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-iodo-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIDGGCFASYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Iodo 1h Indole 2 Carboxylate and Its Analogues
Direct Synthesis Strategies
Direct synthesis strategies focus on the construction of the iodinated indole-2-carboxylate (B1230498) framework from acyclic precursors. These methods include classical named reactions adapted for this specific target, as well as modern transition-metal-catalyzed cyclizations.
Adaptations of Classical Indole (B1671886) Synthesis Pathways (e.g., Fischer, Madelung)
Classical indole syntheses, such as the Fischer and Madelung reactions, have been foundational in heterocyclic chemistry and can be adapted for the synthesis of functionalized indoles.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsynarchive.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole nucleus. wikipedia.org For the synthesis of indole-2-carboxylates, a common adaptation involves the use of pyruvic acid or its esters as the carbonyl component. thermofisher.com A notable modern approach involves the use of β-nitroacrylates, which react with arylhydrazines to form arylhydrazones that can be cyclized under acidic conditions to yield indole-2-carboxylates. mdpi.com This method provides a versatile route to various substituted indole-2-carboxylates.
The Madelung synthesis , reported by Walter Madelung in 1912, is an intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for the preparation of 2-substituted indoles that may not be easily accessible through other routes. wikipedia.org The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org While traditionally requiring harsh conditions, modifications have been developed to improve its applicability. For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents to effect the cyclization of N-trimethylsilyl anilines with esters or carboxylic acids under milder conditions, broadening the scope to include precursors with various substituents, including halides. wikipedia.org
| Classical Synthesis | Key Reactants | General Conditions | Product Type |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Substituted Indoles |
| Madelung Synthesis | N-phenylamide | Strong base, high temperature | (Substituted) Indoles |
Palladium-Catalyzed Cyclization Approaches for Indole Ring Formation
Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency and functional group tolerance. These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle.
One prominent strategy is the palladium-catalyzed annulation of iodoanilines with ketones . This approach allows for the construction of the indole ring by coupling an ortho-iodoaniline with a ketone enolate. acs.org The reaction mechanism typically involves oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by coordination to the enolate, migratory insertion, and reductive elimination to afford the indole product.
Another effective method is the palladium-catalyzed aerobic amination of aryl C-H bonds . This strategy enables the intramolecular cyclization of substrates like 2-acetamido-3-aryl-acrylates to form indole-2-carboxylates. nih.govnih.gov The reaction utilizes a palladium(II) catalyst and molecular oxygen as the terminal oxidant, representing an atom-economical approach to the indole core. nih.govnih.gov The versatility of this method allows for the synthesis of a wide range of electron-rich and electron-poor indole derivatives. nih.gov
Furthermore, palladium catalysis can be employed in the intramolecular cyclization of alkynes and imines . This method involves the reaction of a 2-(1-alkynyl)-N-alkylideneaniline in the presence of a palladium catalyst to yield 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This process is significant for creating functionalized indoles with specific substitution patterns at the C2 and C3 positions.
| Palladium-Catalyzed Method | Key Reactants | Catalyst System | Key Transformation |
| Annulation | Iodoaniline, Ketone | Palladium catalyst | C-C and C-N bond formation |
| Aerobic Amination | 2-Acetamido-3-aryl-acrylate | Pd(II) catalyst, O₂ | Intramolecular C-H amination |
| Cyclization of Alkynes/Imines | 2-(1-Alkynyl)-N-alkylideneaniline | Palladium catalyst | Intramolecular cyclization |
Copper-Catalyzed Cascade and Multicomponent Reactions
Copper-catalyzed reactions provide an alternative and often more economical approach to indole synthesis. These methods can involve elegant cascade or multicomponent reactions that build molecular complexity in a single step.
A tandem Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling represents a powerful one-pot synthesis of multisubstituted indoles from readily available aryl iodides and enamines. organic-chemistry.org This copper-catalyzed process allows for the sequential formation of the key bonds necessary for the indole ring structure.
Copper-catalyzed cascade synthesis has also been developed for the preparation of functionalized indoles. For example, 2-amino-1H-indole-3-carboxylate derivatives can be synthesized via a cascade reaction of substituted N-(2-halophenyl)-2,2,2-trifluoroacetamide with alkyl 2-cyanoacetate or malononitrile (B47326) under mild conditions. researchgate.netcore.ac.uk
Multicomponent reactions catalyzed by copper offer a highly efficient route to complex indole-containing structures. These reactions can involve the combination of three or more starting materials in a single pot to generate the final product, often with high atom economy. beilstein-journals.orgnih.gov For instance, a copper-catalyzed multicomponent reaction of 2-methylindole, aromatic aldehydes, and various cyclic dienophiles can afford diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov
Functionalization and Derivatization of Precursors
An alternative to de novo indole ring synthesis is the functionalization of a pre-existing indole core. This approach is particularly useful when the desired indole precursor is commercially available or easily synthesized.
Selective Iodination Techniques at the C5 Position
The introduction of an iodine atom at the C5 position of the indole ring is a crucial step in the synthesis of methyl 5-iodo-1H-indole-2-carboxylate from an uniodinated precursor. Regioselective iodination is key to avoiding the formation of unwanted isomers.
A highly efficient method for this transformation is the regioselective C5-H direct iodination of indoles . This approach allows for the direct installation of iodine at the C5 position with high selectivity. rsc.org The reaction often proceeds under mild conditions and exhibits good tolerance for various functional groups, making it suitable for the late-stage functionalization of complex molecules. rsc.orgresearchgate.net Mechanistic studies suggest that this type of iodination can proceed through a radical pathway. researchgate.net
Esterification Methods for Carboxylic Acid Precursors
The final step in the synthesis of this compound from its corresponding carboxylic acid is esterification. Several standard methods can be employed for this transformation.
The Fischer esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of an acid catalyst. commonorganicchemistry.com This method is particularly well-suited for simple alcohols that can be used as the solvent. commonorganicchemistry.com
For acid-sensitive substrates, the Steglich esterification provides a milder alternative. This reaction utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com
Other methods for converting carboxylic acids to methyl esters include reaction with thionyl chloride and methanol, or alkylation with iodomethane. commonorganicchemistry.com The choice of method depends on the specific substrate and the presence of other functional groups in the molecule.
Green Chemistry Approaches in Synthetic Design
Green chemistry principles aim to reduce the environmental impact of chemical processes through innovative synthetic design. For indole derivatives, this involves the use of alternative energy sources, environmentally benign solvents, and efficient catalytic systems to improve reaction efficiency, minimize waste, and shorten reaction times.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various indole-2-carboxylate analogues. nih.govresearchgate.net
A notable example is the synthesis of substituted indole-2-carboxylic acid esters through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net This reaction proceeds efficiently under controlled microwave irradiation (100 W) at 50°C in the presence of an ionic liquid, 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH). researchgate.netscielo.br For instance, the synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate, a halogenated analogue of the target compound, was achieved in high yield using this method. researchgate.net The significant reduction in reaction time from several hours to mere minutes highlights the profound effect of microwave assistance on reaction speed. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Irradiation Power | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 2-chloro-5-nitrobenzaldehyde | Ethyl isocyanoacetate | [bmim]OH | 100 W | 50°C | 10 min | 91% |
This approach demonstrates a practical and rapid generation of products, offering substantial advantages over classical thermal methods. researchgate.net
The choice of solvent is a critical factor in green synthesis. The development of reactions that operate in aqueous media or without any solvent significantly reduces the reliance on volatile, flammable, and often toxic organic solvents.
Ionic liquids, such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), have been employed as green solvent alternatives in the synthesis of indole-2-carboxylates. researchgate.netresearchgate.net Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of reactants make them effective media for microwave-assisted reactions. researchgate.net Their use, combined with a simple workup procedure, aligns with the principles of sustainable chemistry. scielo.br
Furthermore, catalytic systems have been developed for indole synthesis that can be performed in aqueous environments. Gold(III)-catalyzed annulation of 2-alkynylanilines can proceed efficiently in ethanol-water mixtures at room temperature, providing a milder and more environmentally friendly route to indole derivatives. researchgate.net
Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity, thereby minimizing waste. Various metal-based catalytic systems have been instrumental in the synthesis of indole cores.
Copper catalysis is particularly relevant for the synthesis of indole-2-carboxylates. In the microwave-assisted method described previously, a copper(I) salt (e.g., CuI) is used to catalyze the condensation and cyclization of 2-halo aryl aldehydes and isocyanoacetate. scielo.brresearchgate.net This methodology avoids harsher conditions often associated with traditional indole syntheses like the Fischer method. researchgate.net
Palladium-catalyzed reactions are also pivotal for the functionalization of the indole nucleus. nih.gov Cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille, performed on pre-functionalized indoles (e.g., 3-iodo-indole-2-carbonitriles), allow for the introduction of a wide variety of substituents onto the indole scaffold under catalytic conditions. nih.gov Similarly, the palladium-catalyzed coupling of 2-iodoaniline (B362364) derivatives with internal alkynes provides a direct route to 2,3-disubstituted indoles. researchgate.net These methods showcase the power of catalysis to build molecular complexity in an efficient manner.
| Reaction Type | Catalyst System | Key Transformation | Reference |
|---|---|---|---|
| Condensation/Cyclization | CuI / [bmim]OH | 2-halo aryl aldehyde + isocyanoacetate → indole-2-carboxylate | scielo.br |
| Annulation | Gold(III) | 2-alkynylanilines → indoles | researchgate.net |
| Cross-Coupling | Palladium-based catalysts | Functionalization of halo-indoles | nih.gov |
| Coupling/Cyclization | CuI / L-proline | 2-bromotrifluoroacetanilide + alkyne → indole | researchgate.net |
Scalable Synthesis and Process Optimization for Academic Production
While green chemistry approaches provide elegant solutions, the scalability of a synthetic route is essential for producing sufficient quantities of material for further study. For academic-level production, this involves developing robust procedures that are reproducible and can be performed safely on a larger scale.
The Fischer indole synthesis remains one of the most widely used and scalable methods for preparing indole rings. synarchive.combyjus.com This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone. wikipedia.org For this compound, the logical starting materials would be 4-iodophenylhydrazine (B78305) and methyl pyruvate. The phenylhydrazone intermediate is typically formed first and then heated in the presence of an acid catalyst, such as polyphosphoric acid or zinc chloride, to effect the cyclization. byjus.comwikipedia.org While effective, this classical method often requires high temperatures and strong acids.
Importantly, newer, greener methods can also be designed for scalability. The microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquids has been successfully scaled up to produce over 10-gram quantities, demonstrating that sustainable methodologies can be practical for academic production needs. scielo.br
Chemical Transformations and Reactivity Profiles of Methyl 5 Iodo 1h Indole 2 Carboxylate
Cross-Coupling Reactions at the Aryl Iodide Position (C5)
The carbon-iodine bond at the C5 position of methyl 5-iodo-1H-indole-2-carboxylate is the primary site for a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of more complex indole (B1671886) derivatives with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling with Boronic Acids
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. In the case of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C5 position.
The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base and a suitable solvent. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield.
Detailed Research Findings: Studies on unprotected nitrogen-rich heterocycles have demonstrated that Suzuki-Miyaura cross-coupling can be performed under mild conditions with good to excellent yields. beilstein-journals.org For instance, the coupling of haloindoles with aryl boronic acids has been successfully achieved using palladium precatalysts. beilstein-journals.org While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general applicability of this reaction to iodoindoles is well-established. beilstein-journals.orgnih.gov The reaction conditions often involve a palladium source, a phosphine (B1218219) ligand, and a base in a solvent mixture such as dioxane and water. beilstein-journals.orgscispace.com Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, sometimes reducing reaction times significantly. scielo.org.mx
| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | Data not available | General Protocol scielo.org.mx |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Data not available | General Protocol beilstein-journals.org |
| 4-Methoxyphenylboronic acid | Pd/C | K₂CO₃ | DMF | Reflux (Microwave) | Variable | scielo.org.mx |
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. It is a highly effective method for the synthesis of 5-alkynyl-1H-indole-2-carboxylates.
Detailed Research Findings: The Sonogashira coupling of iodoindoles with terminal alkynes is a well-established transformation. mdpi.comnih.govdigitellinc.com The reaction is generally carried out using a palladium catalyst like PdCl₂(PPh₃)₂ in the presence of a copper(I) salt, such as CuI, and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF or THF. mdpi.comrsc.org Yields for the Sonogashira coupling of iodoindoles are often moderate to good. mdpi.com The reaction conditions can be mild, often proceeding at room temperature or with gentle heating. digitellinc.com
| Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT - 80 | Data not available | General Protocol mdpi.comrsc.org |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | Data not available | General Protocol digitellinc.com |
| 1-Heptyne | Pd(OAc)₂/PPh₃/CuI | Et₃N | Acetonitrile (B52724) | 60 | Data not available | General Protocol rsc.org |
Heck Reactions with Olefins
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. This reaction provides a direct method for the synthesis of 5-alkenyl-1H-indole-2-carboxylates.
Detailed Research Findings: The Heck reaction allows for the direct coupling of heteroatomic compounds with alkenes. mdpi.com This reaction typically involves a palladium catalyst, a base, and a polar aprotic solvent like DMF or NMP. mdpi.comresearchgate.netresearchgate.net The reaction of iodoindoles with olefins such as acrylates or styrenes is a known transformation, although specific yields for this compound were not found in the provided search results. The choice of base and ligand can be critical for the success of the reaction. thieme-connect.de
| Olefin | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | Data not available | General Protocol thieme-connect.deresearchgate.net |
| Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | Data not available | General Protocol thieme-connect.de |
| Ethyl acrylate | Pd(OAc)₂ | NaHCO₃ | DMF | 125 | Data not available | General Protocol researchgate.net |
Stille Coupling with Organotin Reagents
The Stille reaction is a versatile cross-coupling reaction that involves the palladium-catalyzed reaction of an organostannane with an organic halide or triflate. This reaction can be used to introduce a wide variety of organic groups, including alkyl, vinyl, aryl, and alkynyl substituents, at the C5 position of the indole ring.
Detailed Research Findings: The Stille coupling of iodoindoles with organotin reagents is a known transformation. nih.govmdpi.com In a study on a 1-benzyl-3-iodo-1H-indole-2-carbonitrile, Stille coupling was performed using an organotin compound and a catalytic amount of dichlorobis(acetonitrile)palladium(II) in DMF at 40°C, affording products in low to moderate yields (35–40%). mdpi.com However, the coupling with tributyl(vinyl)stannane was unsuccessful under these conditions. mdpi.com The purification of products from Stille reactions can sometimes be challenging due to the presence of tin byproducts. mdpi.com
| Organotin Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Tributyl(phenyl)stannane | PdCl₂(MeCN)₂ | DMF | 40 | 35-40 | mdpi.com |
| Tributyl(2-thienyl)stannane | PdCl₂(MeCN)₂ | DMF | 40 | 35-40 | mdpi.com |
| Tributyl(vinyl)stannane | PdCl₂(MeCN)₂ | DMF | 40 | 0 | mdpi.com |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl compounds and can be applied to this compound to introduce various amino groups at the C5 position.
Detailed Research Findings: The Buchwald-Hartwig amination has been successfully applied to the N-arylation of indoles, particularly in the synthesis of diarylated indoles starting from bromoindoles. nih.gov While specific examples for the C5-amination of this compound are not detailed in the provided search results, the general methodology is well-established for haloindoles. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is often crucial for achieving high yields.
| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | Data not available | General Protocol nih.gov |
| Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | Data not available | General Protocol nih.gov |
| Piperidine | Pd₂(dba)₃/DavePhos | NaOtBu | Dioxane | 90 | Data not available | General Protocol nih.gov |
Direct C-H Activation and Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, avoiding the need for pre-functionalized starting materials. In the context of this compound, C-H activation offers the potential to introduce substituents at positions other than C5, such as the C4, C6, or C7 positions of the benzene (B151609) ring, or the C3 position of the pyrrole (B145914) ring.
The regioselectivity of C-H activation on the indole core is a significant challenge due to the presence of multiple C-H bonds with varying reactivity. The inherent reactivity of the indole ring often favors functionalization at the C3 or C2 positions. Directing groups are frequently employed to control the regioselectivity and achieve functionalization at the less reactive positions of the benzene ring.
Detailed Research Findings: Research has shown that the regioselective functionalization of the C4, C5, C6, and C7 positions of the indole ring is challenging but achievable, often through the use of directing groups. beilstein-journals.orgnih.gov For instance, an aldehyde group at the C3 position has been used as a directing group for the regioselective functionalization of the C4 position. mdpi.comrsc.org Similarly, directing groups on the indole nitrogen can direct C-H activation to the C7 position. nih.govgoettingen-research-online.de While these studies demonstrate the feasibility of C-H activation on the indole scaffold, specific examples of direct C-H functionalization of this compound at positions other than C3 are not extensively reported in the provided search results. The presence of the iodo-substituent at C5 would likely influence the electronic properties of the indole ring and could affect the regioselectivity of further C-H activation reactions. For example, a ferrous salt-catalyzed oxidative alkenylation of a 5-iodo-1-methylindolin-2-one (B2890423) has been reported to yield the corresponding 3-alkylideneindolin-2-one in 65% yield, indicating that functionalization at the C3 position is possible in the presence of a C5-iodo substituent. mdpi.com
Nucleophilic Substitution at the Indole Core
The indole nucleus is generally susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and reactive site. However, in this compound, the C2 position is substituted, directing attention to other positions for functionalization. The C3 position remains a primary site for reactions like iodination, demonstrating its high nucleophilicity despite the C2 substituent. rsc.org
Nucleophilic substitution reactions directly on the indole core of this compound are less common but can be achieved under specific conditions, often involving metal catalysis. The iodine atom at the C5 position is a key functional group for such transformations, particularly palladium-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) on the indole ring is challenging due to its electron-rich nature, the presence of the iodo group allows for reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide variety of substituents at the C5 position, significantly expanding the molecular diversity accessible from this starting material.
The reactivity of the indole core in nucleophilic substitution is summarized below:
| Position | Reactivity Towards Nucleophiles | Typical Reactions | Notes |
| N1 | Can be deprotonated with a base to form an indolyl anion, which is a strong nucleophile. | N-alkylation, N-arylation. | The acidity of the N-H proton is influenced by the C2-ester group. |
| C3 | Generally low reactivity towards nucleophiles. | Not a typical site for nucleophilic attack. | Highly reactive towards electrophiles. rsc.org |
| C5 | Site of the iodo group, enabling metal-catalyzed cross-coupling reactions. | Suzuki, Sonogashira, Heck, Buchwald-Hartwig couplings. | The C-I bond is the primary site for transformations involving nucleophilic partners in the presence of a catalyst. |
Ester Hydrolysis and Amidation Reactions for Carboxylic Acid Derivatives
The methyl ester group at the C2 position of this compound is a versatile handle for the synthesis of various carboxylic acid derivatives, primarily through hydrolysis followed by amidation.
Ester Hydrolysis: Alkaline hydrolysis of the methyl ester is a standard procedure to generate the corresponding 5-iodo-1H-indole-2-carboxylic acid. orgsyn.org This transformation is typically carried out using a base such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol, ethanol, or tetrahydrofuran (B95107) (THF). clockss.org The resulting carboxylate salt is then neutralized with an acid to precipitate the free carboxylic acid. The reaction generally proceeds in high yield without affecting the iodo substituent or the indole core.
Amidation Reactions: The 5-iodo-1H-indole-2-carboxylic acid obtained from hydrolysis is a key precursor for the synthesis of a wide array of amides. Direct condensation with an amine is facilitated by a coupling agent. A variety of modern coupling reagents can be employed for this purpose, offering high efficiency and mild reaction conditions. nih.gov This method involves the pre-activation of the carboxylate salt with the coupling reagent before the amine is added, which helps to suppress the formation of side products. organic-chemistry.org
Commonly used coupling systems for the amidation of indole-2-carboxylic acids include:
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). nih.govorganic-chemistry.org
Carbodiimides such as DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-hydroxybenzotriazole).
Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine. clockss.org
The general scheme for these transformations is presented below:
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | 1. LiOH or NaOH, H₂O/Solvent2. H⁺ workup | 5-iodo-1H-indole-2-carboxylic acid | Ester Hydrolysis |
| 5-iodo-1H-indole-2-carboxylic acid | R-NH₂, Coupling Agent (e.g., HBTU), Base (e.g., Hünig's base) | N-substituted-5-iodo-1H-indole-2-carboxamide | Amidation |
Redox Chemistry and Electrochemical Behavior
The redox chemistry of this compound is primarily centered on the electrochemical behavior of the 5-substituted indole core. The electrochemical oxidation of various 5-substituted indoles at a platinum electrode has been shown to result in the formation of a redox-active film on the electrode surface. rsc.org This process involves the electropolymerization of the indole monomers.
Studies on a range of 5-substituted indoles suggest that the oxidation leads to the formation of cyclic trimers. rsc.org These trimers are redox-active species that can undergo reversible one-electron redox processes. The specific redox potential of the resulting trimer is influenced by the electronic nature of the substituent at the C5 position. The half-wave potential for the reduction of these trimers exhibits a linear relationship with the Hammett substituent constant (σ⁺ or σ⁻), indicating that the C5 substituent is electronically conjugated with the π-system of the trimer. rsc.org
While specific electrochemical data for this compound is not detailed in the provided context, the general principles observed for other 5-substituted indoles can be extrapolated. The electron-withdrawing nature of the methoxycarbonyl group at C2 and the iodo group at C5 would be expected to influence the oxidation potential of the monomer and the redox properties of any resulting polymeric films. The electrochemical behavior can be sensitive to the specific conditions, including the electrode material and the supporting electrolyte. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Methyl 5 Iodo 1h Indole 2 Carboxylate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Confirmation
Detailed one-dimensional (1D) and two-dimensional (2D) NMR data are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity and spatial arrangement of atoms within a molecule.
For the closely related regioisomer, Methyl 5-iodo-1H-indole-3-carboxylate , ¹H and ¹³C NMR data have been reported. rsc.org This information can serve as a valuable reference for predicting the chemical shifts in the target compound, Methyl 5-iodo-1H-indole-2-carboxylate.
Table 1: Reported ¹H and ¹³C NMR Data for Methyl 5-iodo-1H-indole-3-carboxylate rsc.org
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | - | - |
| H-2 | 8.09 (s) | 128.8 |
| H-4 | 8.33 (s) | 133.4 |
| H-6 | 7.47 (d, J=8.2 Hz) | 130.5 |
| H-7 | 7.35 (d, J=8.4 Hz) | 115.0 |
| C-2 | - | 128.8 |
| C-3 | - | 105.7 |
| C-3a | - | 128.2 |
| C-4 | - | 133.4 |
| C-5 | - | 85.9 |
| C-6 | - | 130.5 |
| C-7 | - | 115.0 |
| C-7a | - | 135.6 |
| C=O | - | 164.5 |
| OCH₃ | 3.81 (s) | 50.9 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Advanced 2D NMR techniques are indispensable for the complete structural elucidation of complex organic molecules.
COSY (Correlation Spectroscopy) experiments would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the indole (B1671886) ring system.
HSQC (Heteronuclear Single Quantum Coherence) spectra would provide direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton, including the position of the ester and iodo substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is important for confirming the three-dimensional structure.
While no specific 2D NMR data for this compound has been found, these techniques have been extensively used to characterize other indole derivatives.
Solid-State NMR Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing different crystalline forms (polymorphs) and for studying intermolecular interactions. There are no published solid-state NMR studies available for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of a molecule, providing valuable structural information.
HRMS data has been reported for Methyl 5-iodo-1H-indole-3-carboxylate, with a calculated m/z for [M+Na]⁺ of 323.9492 and a found value of 323.9490. rsc.org This confirms the elemental composition of this isomer. A detailed analysis of the fragmentation patterns for this compound would be necessary to understand its behavior under mass spectrometric conditions, but such a study is not currently available.
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of the parent compound, Methyl 1H-indole-2-carboxylate , has been determined. researchgate.net This provides a foundational understanding of the core indole-2-carboxylate (B1230498) structure. However, the influence of the iodo substituent at the 5-position on the crystal packing and molecular conformation of this compound remains unknown as no crystallographic data for this specific compound has been published.
Co-crystallization Studies with Chemical Guests
Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second "guest" molecule into the crystal lattice. This can be used to improve properties such as solubility and stability. There are no reports of co-crystallization studies involving this compound.
Polymorphism Investigations
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physical properties, which is of particular importance in the pharmaceutical industry. While studies on the polymorphism of related compounds like 5-methoxy-1H-indole-2-carboxylic acid have been conducted, no such investigations have been reported for this compound. mdpi.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational characteristics of molecules. For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to the indole ring, the methyl ester group, and the carbon-iodine bond.
The analysis of related indole compounds provides a solid foundation for predicting the spectral features of this compound. For instance, studies on 5-methoxy-1H-indole-2-carboxylic acid reveal key vibrational modes associated with the indole nucleus and the carboxyl group. mdpi.com Theoretical and experimental investigations on 1H-indole-3-acetic acid have also offered detailed assignments of its vibrational spectra. nih.gov
Expected Vibrational Modes for this compound:
N-H Stretching: The N-H stretching vibration of the indole ring is typically observed in the region of 3300-3500 cm⁻¹. In solid-state FTIR spectra, this band may be broadened due to hydrogen bonding. For example, in a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the N-H stretching vibration is observed at 3342 cm⁻¹. mdpi.com
C=O Stretching: The carbonyl (C=O) stretching of the methyl ester group is expected to appear as a strong band in the range of 1700-1730 cm⁻¹. In a study of 1-pentyl-1H-indole-2-carboxylic acid, the C=O stretching of the carboxylic acid was identified at 1684.1 cm⁻¹. mdpi.com For the methyl ester, this band is anticipated at a slightly higher wavenumber.
C-O Stretching: The C-O stretching vibrations of the ester group are expected in the 1200-1300 cm⁻¹ region.
Indole Ring Vibrations: The indole ring will give rise to several characteristic bands. These include C-H stretching vibrations of the aromatic ring protons, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, usually found in the 1400-1600 cm⁻¹ region.
C-I Stretching: The carbon-iodine (C-I) stretching vibration is expected to be present at lower frequencies, typically in the range of 500-600 cm⁻¹. Vibrational analysis of benziodoxoles has shown I-O-C bending and other iodine-related modes in this lower frequency region. mdpi.com The mass and electronic effects of the iodine substituent at the 5-position are also expected to influence the positions of other vibrational bands of the indole ring.
The following interactive table provides a summary of expected FTIR and Raman vibrational frequencies for this compound based on data from related molecules.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| Indole N-H | Stretching | 3300 - 3500 | Medium to Strong, Broad | Weak |
| Ester C=O | Stretching | 1700 - 1730 | Strong | Medium |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong | Strong |
| Ester C-O | Stretching | 1200 - 1300 | Strong | Medium |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Strong |
| C-I | Stretching | 500 - 600 | Medium | Strong |
This table is a predictive representation based on analogous compounds and general spectroscopic principles.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. This compound itself is an achiral molecule and therefore does not exhibit a chiroptical response.
However, if chiral centers are introduced into the molecule, for example, by derivatization at the indole nitrogen or at other positions with a chiral substituent, the resulting derivatives would be amenable to chiroptical analysis. Such studies would be invaluable for determining the absolute configuration of the stereocenters and for probing the conformational dynamics of these chiral molecules in solution.
The principles of chiroptical spectroscopy have been extensively applied to various classes of chiral molecules, including complex natural products and catalysts. For instance, the structure and stereoselectivity of chiral dirhodium(II) carboxylate catalysts have been investigated, where the chiral ligands dictate the catalyst's enantioselective properties. mdpi.com In the context of indole derivatives, the synthesis of chiral indoline-2-carboxylates as semi-rigid analogues of amino acids highlights the importance of stereochemistry in biological activity. clockss.org
Should chiral derivatives of this compound be synthesized, their chiroptical spectra would provide crucial information. The Cotton effects (the characteristic peaks in CD and ORD spectra) would be sensitive to the electronic transitions of the indole chromophore, which would be perturbed by the chiral environment. This would allow for the assignment of absolute stereochemistry and the study of conformational preferences, which are often critical for understanding their biological function, for example, as antagonists at the strychnine-insensitive glycine (B1666218) binding site, a field where substituted indole-2-carboxylates have been explored. nih.govnih.gov
Theoretical and Computational Investigations of Methyl 5 Iodo 1h Indole 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict a wide range of chemical characteristics.
Density Functional Theory (DFT) has become a leading computational method in chemistry due to its favorable balance of accuracy and computational cost. echemcom.com It is extensively used to investigate the ground-state geometry, molecular properties, and electronic structure of indole (B1671886) derivatives. researchgate.net
Studies on structurally related compounds, such as methyl 1H-indol-5-carboxylate and ethyl indole-2-carboxylate (B1230498), demonstrate the utility of DFT in this context. researchgate.netijrar.org Typically, geometry optimization is performed using functionals like B3LYP, M06-2X, or CAM-B3LYP with basis sets such as 6-311++G(d,p). researchgate.netijrar.org These calculations provide optimized bond lengths and angles, which are often in good agreement with experimental data where available.
A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of chemical reactivity and stability. echemcom.comgrowingscience.com A smaller energy gap generally implies higher chemical reactivity. For indole derivatives, the HOMO is typically localized over the indole ring, indicating its role as an electron donor, while the LUMO distribution highlights potential sites for nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's behavior.
Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies
| Descriptor | Formula | Chemical Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These "first-principles" methods calculate molecular properties without using experimental parameters, relying solely on fundamental physical constants. libretexts.org Methods like Hartree-Fock (HF) and more advanced, correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. However, their high computational cost often limits their application to smaller molecules. libretexts.org For a molecule the size of Methyl 5-iodo-1H-indole-2-carboxylate, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating results from more approximate methods.
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data or high-level calculations. libretexts.orgwikipedia.org Methods like AM1, PM3, and MNDO are significantly faster than DFT or ab initio methods, making them suitable for studying very large molecules or for preliminary geometric optimizations. derpharmachemica.comwustl.edu Their accuracy can be variable, as it depends on the molecule being studied being similar to those used in the method's parameterization. wikipedia.org A theoretical study on the Fischer indole synthesis, a classic route to the indole core, utilized both ab initio and semi-empirical methods to analyze different proposed reaction mechanisms and intermediates. derpharmachemica.comderpharmachemica.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and intermolecular interactions. mdpi.com
For this compound, MD simulations can be employed to:
Analyze Conformational Flexibility: The molecule has a rotatable methyl ester group. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations (rotamers) in different environments (e.g., in vacuum, in a solvent, or bound to a protein).
Study Intermolecular Interactions: In a condensed phase, molecules interact via hydrogen bonds, van der Waals forces, and π-stacking. MD simulations can characterize these interactions. For instance, the N-H group of the indole ring can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor. Simulations of the molecule in a crystal lattice or in solution would reveal these preferred interaction patterns. nih.gov
Simulate Ligand-Protein Binding: Indole derivatives are common scaffolds in medicinal chemistry. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations would be crucial for studying its binding stability within a target protein's active site. mdpi.com Analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from the simulation trajectory would indicate the stability of the protein-ligand complex and the flexibility of different parts of the molecule and protein, respectively. mdpi.comnih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies.
For this compound, computational methods can clarify several types of reactions:
Synthesis Reactions: The Fischer indole synthesis is a fundamental method for creating the indole core. rjpbcs.com Computational studies have been used to compare different proposed mechanisms for this reaction, such as the classic Robinson mechanism, by calculating the energies of intermediates and transition states to determine the most favorable pathway. derpharmachemica.com
Reactions at the Indole Core: The iodine atom at the C5 position is a versatile functional group handle for further chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are commonly performed on iodo-heterocycles. mdpi.com Computational chemistry can be used to model the catalytic cycles of these reactions. This involves calculating the geometries and energies of oxidative addition, transmetalation, and reductive elimination steps to understand the factors controlling reaction efficiency and regioselectivity.
Spectroscopic Property Prediction and Validation
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. mdpi.com Studies on related indole carboxylates have shown a strong correlation between theoretical and experimental spectral data. researchgate.netijrar.org
Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities. ijrar.org The calculated frequencies are often systematically scaled to correct for approximations in the method and for anharmonicity. Comparing the predicted spectrum with the experimental FT-IR spectrum helps in assigning specific vibrational modes to the observed bands, such as the N-H stretch, C=O stretch of the ester, and various C-H bending modes. researchgate.netmdpi.com
Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Indole Derivative (Ethyl indole-2-carboxylate)
| Assignment | Experimental FT-IR | Calculated (B3LYP/6-311++G(d,p)) |
| N-H Stretch | 3302 | 3300 |
| C-H Stretch (Pyrrole) | 3126 | 3128 |
| C-H Stretch (Aromatic) | 3070 | 3060 |
| C=O Stretch | 1682 | 1680 |
| C=C Stretch (Ring) | 1530 | 1528 |
Data adapted from reference ijrar.org.
Applications of Methyl 5 Iodo 1h Indole 2 Carboxylate in Synthetic Organic Chemistry and Materials Science
Precursor for Advanced Heterocyclic Scaffolds
The presence of a carbon-iodine bond at the 5-position of the indole (B1671886) nucleus makes Methyl 5-iodo-1H-indole-2-carboxylate an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of intricate heterocyclic scaffolds. The reactivity of iodoindoles in such transformations is well-documented, providing a pathway to a diverse range of functionalized indole derivatives. nih.govnih.gov
Key palladium-catalyzed reactions applicable to this compound include the Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These methodologies allow for the introduction of a wide array of substituents at the C5-position, which is a crucial step in building more complex molecular frameworks. nih.govmdpi.com
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Iodoindoles
| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Reagents Example |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) cocatalyst, Base |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C(sp²)–C(sp²) | Pd catalyst, Base |
| Heck Coupling | Alkene | C(sp²)–C(sp²) | Pd catalyst, Base |
| Buchwald-Hartwig Amination | Amine | C(sp²)–N | Pd catalyst, Ligand, Base |
This compound serves as a key starting material for the synthesis of polycyclic indole derivatives. Through sequential cross-coupling reactions, additional rings can be annulated onto the indole core. For instance, a Sonogashira coupling can introduce an alkyne substituent at the 5-position, which can then undergo an intramolecular cyclization to form a new ring. nih.gov This strategy is a powerful tool for accessing complex natural product scaffolds and novel pharmaceutical agents.
Similarly, a Suzuki coupling can be employed to attach an aryl or heteroaryl group bearing a reactive functional group. Subsequent intramolecular reactions, such as Friedel-Crafts acylation or a second palladium-catalyzed cyclization, can then be used to construct the polycyclic system. The indole-2-carboxamide scaffold, closely related to the title compound, is a versatile synthetic handle for creating diversely substituted polycyclic indole structures. researchgate.net
The functional handles on this compound allow for the strategic formation of fused ring systems. Research on substituted 1H-indole-2-carboxylic acid esters has demonstrated their utility in synthesizing fused heterocycles like pyridazino[4,5-b]indoles. nih.gov A typical synthetic route involves the introduction of a formyl group at the C3 position, followed by reaction with hydrazine (B178648) to construct the fused pyridazine (B1198779) ring. The 5-iodo substituent can be carried through this sequence and used for further functionalization or for tuning the electronic properties of the final fused system.
Another approach involves intramolecular Heck reactions. If an alkene moiety is introduced at the N1 or C2 position of the indole, an intramolecular cyclization can be triggered to form a new ring fused to the indole core. The iodo-substituted indole derivatives are particularly useful in these transformations. mdpi.com
Ligand Design for Catalysis
Indole derivatives have been increasingly recognized for their potential in the design of ligands for transition metal catalysis. The indole scaffold can be functionalized with various donor atoms to create multidentate ligands that can coordinate with metal centers. nih.gov this compound can be envisioned as a precursor for such ligands.
For example, the methyl ester at the C2 position can be converted to an amide, and the nitrogen of the indole ring can be functionalized. Further modifications at the C5 position, by replacing the iodine via cross-coupling reactions, can introduce additional coordinating groups like pyridyl or pyrazolyl moieties. This approach allows for the synthesis of pincer-type ligands where the indole acts as a central coordinating unit. Palladium complexes bearing indolyl-based ligands have been synthesized and have shown catalytic activity in cross-coupling reactions. mdpi.com The electronic properties of the resulting metal complex can be fine-tuned by the choice of substituents on the indole ring.
Components in Functional Materials
The indole nucleus is a privileged structure in materials science due to its electron-rich nature and planar geometry, which facilitate π-π stacking and charge transport. researchgate.net These properties make indole-based compounds attractive candidates for a variety of functional materials.
Indole derivatives are being explored as building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.comossila.com The incorporation of a heavy atom like iodine into the molecular structure is a known strategy to enhance intersystem crossing, which is the process of converting singlet excitons to triplet excitons. This "heavy atom effect" is particularly beneficial for creating phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs. researchgate.netnih.govresearchgate.net
This compound, with its iodine atom, could serve as a key intermediate in the synthesis of such phosphorescent materials. The indole core can act as a donor or part of the π-conjugated system, while the iodine atom promotes the formation of triplet states. Further functionalization through the ester group or by cross-coupling at the iodo-position would allow for the attachment of other functional moieties to tune the emission color and charge transport properties of the final material. Indolo[3,2-b]indole-based emitters, which are polycyclic structures, have shown promise in efficient narrowband pure-green OLEDs. nih.gov
The development of functional polymers with well-defined structures is a major focus in materials science. Indole-based polymers are of interest for their potential applications in organic electronics and sensors. researchgate.net this compound possesses two reactive sites that can be utilized for polymerization.
One potential route is through Suzuki polycondensation, a powerful method for synthesizing conjugated polymers. In this approach, the iodo-functionalized indole would be coupled with a diboronic acid or ester under palladium catalysis to form a poly(indole) chain. The resulting polymer would have a conjugated backbone, making it potentially suitable for applications as an organic semiconductor.
Alternatively, the indole monomer could be further functionalized to introduce a polymerizable group. For instance, the indole nitrogen could be alkylated with a vinyl or acrylate-containing chain, and this modified monomer could then be polymerized through standard radical or other polymerization techniques. The synthesis of poly(silyl indole)s through a metal-free step-growth polymerization has been reported, highlighting the versatility of the indole scaffold in polymer chemistry. rsc.org
Corrosion Inhibitors
The general effectiveness of indole derivatives as corrosion inhibitors for various metals and alloys, such as mild steel and copper, in acidic environments is well-documented. mdpi.comju.edu.saresearchgate.netresearch-nexus.netresearchgate.net The mechanism of inhibition is largely attributed to the adsorption of the indole molecules onto the metal surface, forming a protective layer that hinders the corrosion process. This adsorption is facilitated by the presence of the π-electrons in the aromatic system and the lone pair of electrons on the nitrogen atom, which can interact with the vacant d-orbitals of the metal.
Studies on compounds such as indole-3-carboxylic acid have demonstrated their potential as effective corrosion inhibitors. researchgate.net The efficiency of inhibition is often found to be dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium. The molecular structure of the indole derivative, including the type and position of substituents on the indole ring, plays a crucial role in determining its inhibitory efficacy. However, specific studies detailing the performance of this compound in this application are not presently available.
Chemical Probes and Molecular Tools for Mechanistic Investigations
Indole derivatives are widely utilized as scaffolds for the design of chemical probes, particularly fluorescent probes, due to their inherent photophysical properties. mdpi.comnih.gov These probes are valuable tools for sensing and imaging various biological and chemical species, including ions and pH changes, and for elucidating reaction mechanisms. The fluorescence properties of indole-based probes can be finely tuned by modifying the substituents on the indole ring.
While iodinated organic molecules can sometimes serve as useful probes in techniques like X-ray crystallography or as heavy-atom labels, there is no specific information in the current body of scientific literature describing the use of this compound as a chemical probe or molecular tool for mechanistic investigations.
Advanced Analytical Methodologies for the Characterization and Purity Assessment of Methyl 5 Iodo 1h Indole 2 Carboxylate
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and stability of Methyl 5-iodo-1H-indole-2-carboxylate. The development of a robust, stability-indicating HPLC method is crucial for separating the main compound from any process-related impurities or degradation products.
A typical approach involves reversed-phase liquid chromatography (RPLC) coupled with ultraviolet (UV) detection. The method development process begins with selecting an appropriate stationary phase, usually a C18 column, which separates compounds based on their hydrophobicity. A gradient elution is often employed to ensure the effective separation of both polar and non-polar impurities within a reasonable timeframe. The mobile phase generally consists of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol.
Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Specificity is demonstrated by stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products and proving that the method can resolve these from the parent peak. This ensures the method is "stability-indicating."
A representative set of HPLC method parameters for analyzing this compound is detailed in the table below.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Chiral HPLC for Enantiomeric Purity (if applicable to chiral derivatives)
While this compound is an achiral molecule, chiral derivatives can be synthesized from it. In such cases, assessing enantiomeric purity is critical. Chiral HPLC is the preferred method for separating enantiomers. This can be achieved through two main approaches: direct and indirect separation.
The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. The choice between these methods depends on the specific nature of the chiral derivative and the availability of suitable CSPs or derivatizing agents.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
The synthesis of this compound may involve the use of various organic solvents. Residual amounts of these solvents can remain in the final product and are considered volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a headspace autosampler, is the standard technique for identifying and quantifying these residual solvents.
In this method, a sample of the compound is placed in a sealed vial and heated. This causes the volatile solvents to partition into the gas phase (the "headspace") above the sample. A sample of this gas is then injected into the GC system. The gas chromatograph separates the different volatile compounds based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which acts as a detector, identifying each compound by its unique mass spectrum (fragmentation pattern). This method is highly sensitive and specific, allowing for the detection of residual solvents at parts-per-million (ppm) levels as mandated by regulatory guidelines like ICH Q3C.
Table 2: Potential Volatile Impurities and GC-MS Parameters
| Potential Residual Solvent | Class (ICH Q3C) | Typical GC Column |
|---|---|---|
| Methanol | Class 2 | DB-624 |
| Ethyl Acetate | Class 3 | DB-624 |
| Petroleum Ether (Hexane) | Class 2 | DB-624 |
| Dimethyl Sulfoxide (DMSO) | Class 3 | DB-WAX |
| Dichloromethane | Class 2 | DB-624 |
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers a powerful, high-efficiency alternative or complementary technique to HPLC for purity assessment. CE separates ions based on their electrophoretic mobility in an electric field. The primary mode, Capillary Zone Electrophoresis (CZE), is well-suited for charged molecules. While the indole (B1671886) ring itself is not strongly acidic or basic, the carboxylate ester could be hydrolyzed to a carboxylic acid, which would be readily analyzable by CZE.
Another mode, Micellar Electrokinetic Chromatography (MEKC), can be used to separate neutral molecules like this compound along with its neutral impurities. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the aqueous buffer. CE methods are characterized by extremely high separation efficiencies, short analysis times, and minimal consumption of solvents and samples. Coupling CE with a mass spectrometer (CE-MS) can provide structural information about unknown impurities. davidson.edunih.gov
Thermal Analysis (TGA, DSC) for Purity and Stability
Thermal analysis techniques provide valuable information about the purity, polymorphism, and thermal stability of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between the sample and a reference as a function of temperature. For a pure crystalline compound, DSC shows a sharp endothermic peak corresponding to its melting point. The presence of impurities typically causes a depression and broadening of this melting peak. Based on the Van't Hoff equation, the shape of the melting endotherm can be used to calculate the mole percent purity of the compound. thermofisher.comresearchgate.net This provides an absolute measure of purity that is complementary to chromatographic methods.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram reveals the thermal stability of the compound and the temperature at which it begins to decompose. For this compound, a TGA scan would show a stable mass up to its decomposition temperature, at which point a significant mass loss would be observed. This is critical for determining appropriate drying and storage conditions.
Table 3: Representative Thermal Analysis Data
| Analysis | Parameter | Illustrative Value |
|---|---|---|
| DSC | Onset of Melting | ~155 - 165 °C |
| Peak Melting Point (Tm) | ~160 - 170 °C | |
| Calculated Purity | >99.5 mol% | |
| TGA | Onset of Decomposition | >200 °C |
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. For this compound (molecular formula: C₁₀H₈INO₂), the analysis would quantify the percentage of carbon (C), hydrogen (H), iodine (I), and nitrogen (N). The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the correct elemental composition and stoichiometry of the compound, thereby confirming its identity.
Table 4: Elemental Analysis for C₁₀H₈INO₂ (MW: 301.08 g/mol )
| Element | Theoretical % | Found % (Illustrative) |
|---|---|---|
| Carbon (C) | 39.89 | 39.95 |
| Hydrogen (H) | 2.68 | 2.65 |
| Iodine (I) | 42.15 | 42.05 |
| Nitrogen (N) | 4.65 | 4.68 |
| Oxygen (O)* | 10.63 | - |
*Oxygen is typically determined by difference and not directly measured.
Future Research Directions and Unexplored Avenues for Methyl 5 Iodo 1h Indole 2 Carboxylate
Development of Novel and Sustainable Synthetic Routes
The synthesis of indole (B1671886) derivatives has traditionally relied on classic methods which can involve harsh conditions and generate significant waste. tandfonline.com Future research must prioritize the development of green and sustainable routes to Methyl 5-iodo-1H-indole-2-carboxylate.
A primary avenue for exploration is the direct C-H functionalization of the parent molecule, Methyl 1H-indole-2-carboxylate. researchgate.netnih.gov Specifically, the development of a highly regioselective C5-H direct iodination protocol would be a significant advancement. researchgate.netrsc.org Such methods, which avoid the need for pre-functionalized substrates, dramatically increase atom economy and reduce synthetic steps. Research should focus on metal-free conditions, potentially using recyclable reagents or electrochemistry to mediate the iodination, minimizing heavy metal waste. researchgate.netorganic-chemistry.org
Furthermore, green chemistry principles should be applied to the entire synthetic sequence. researchgate.net This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, employing biodegradable solvents or solvent-free conditions, and developing mechanochemical approaches like ball-milling. tandfonline.comtandfonline.comrsc.org These techniques have shown promise in other indole syntheses and could be adapted to provide a more environmentally benign manufacturing process for this key intermediate. rsc.org
| Approach | Key Features | Sustainability Advantages | Research Focus |
|---|---|---|---|
| Traditional Synthesis (e.g., Fischer Indolization followed by halogenation) | Multi-step, use of strong acids/high temperatures, potential for stoichiometric waste. | Low | N/A |
| Direct C5-H Iodination | Single-step functionalization of the parent indole. researchgate.net | High atom economy, reduced step count. | Development of metal-free catalysts, mild conditions, high regioselectivity. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. tandfonline.comtandfonline.com | Lower energy consumption, potential for solvent reduction. | Optimization of reaction parameters for iodination or indole formation. |
| Mechanochemical Synthesis | Solvent-free reaction conditions via ball-milling. rsc.org | Elimination of bulk solvent waste, high efficiency. | Adaptation of Fischer-type syntheses for iodinated precursors. |
Exploration of Unconventional Reactivity Patterns
The typical reactivity of the indole ring is defined by the nucleophilicity of its C3 position. A fascinating and underexplored research area is the induction of "umpolung," or polarity inversion, to make the indole scaffold electrophilic. nih.gov Future work could investigate methods to reverse the normal reactivity of this compound.
One approach involves leveraging the iodine atom itself. Oxidation of the C5-iodo group to a hypervalent iodine species (e.g., an iodonium (B1229267) salt or a λ³-iodane) would transform the C5 position into an electrophilic site, opening pathways for reactions with a host of nucleophiles. This would provide novel routes to 5-substituted indoles that are inaccessible through conventional cross-coupling chemistry.
Another avenue involves inducing umpolung at other positions of the indole ring. For instance, studies have shown that N-iodination of indoles can lead to an oxidative umpolung at the C3 position, facilitating dearomatization reactions. acs.org Exploring similar transformations with this compound could lead to the synthesis of complex spirocyclic structures. Gold-catalyzed nitrene transfer has also been used to generate an electrophilic indole intermediate at the C3-position, a strategy that could be explored for this scaffold. nih.govresearchgate.net
| Position | Conventional Reactivity | Proposed Unconventional (Umpolung) Reactivity | Potential Transformation |
|---|---|---|---|
| C3 | Nucleophilic (reacts with electrophiles). | Electrophilic (via N-iodination or metal catalysis). acs.orgnih.gov | Dearomative spirocyclization, nucleophilic addition. |
| C5 | Site for cross-coupling (C-I bond). | Electrophilic (via hypervalent iodine intermediate). | Direct nucleophilic substitution (e.g., C-O, C-N bond formation). |
Integration into Advanced Functional Materials
Indole derivatives are recognized as privileged structures in materials science due to their electronic properties and biocompatibility. acs.orgmdpi.com this compound is an ideal monomer for the synthesis of novel functional materials, an area ripe for exploration.
The C5-iodo group is a perfect anchor point for polymerization reactions. Using palladium-catalyzed cross-coupling reactions, this monomer could be used to construct highly conjugated polymers. Such materials are prime candidates for applications in organic electronics, including as semiconductors in organic field-effect transistors (OFETs) or as active layers in organic photovoltaics (OPVs). The electron-rich indole core combined with the electron-withdrawing ester group provides a tunable electronic profile.
Furthermore, the compound could be derivatized into ligands for the synthesis of Metal-Organic Frameworks (MOFs) or other supramolecular assemblies. The rigid indole structure is well-suited for creating porous materials with potential applications in gas storage, separation, or catalysis. The heavy iodine atom could also be exploited to enhance photophysical properties, such as promoting intersystem crossing for the development of phosphorescent materials for Organic Light-Emitting Diodes (OLEDs).
| Material Class | Role of this compound | Potential Application |
|---|---|---|
| Conjugated Polymers | Monomer unit for polymerization via cross-coupling. | Organic semiconductors (OFETs, OPVs). |
| Metal-Organic Frameworks (MOFs) | Precursor to a rigid organic linker after derivatization. | Gas storage, catalysis, chemical sensing. |
| Phosphorescent Emitters | Core scaffold; heavy iodine atom enhances spin-orbit coupling. | Organic Light-Emitting Diodes (OLEDs). |
| Biosensors | Functionalizable platform for attaching recognition elements. | Detection of biologically relevant analytes. |
Mechanistic Insights into Complex Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research should focus on elucidating the precise mechanistic pathways of reactions involving this compound.
For the proposed direct C5-H iodination, detailed mechanistic studies are needed to determine the nature of the active iodinating species and whether the reaction proceeds via an electrophilic aromatic substitution, a radical pathway, or another mechanism. researchgate.net This could involve kinetic studies, isotopic labeling experiments, and the use of radical traps.
In the context of its derivatization, the mechanisms of palladium-catalyzed cross-coupling reactions at the C5 position warrant further investigation. nobelprize.org While the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination is well-established, the specific influence of the indole-2-carboxylate (B1230498) moiety on the kinetics and efficiency of these steps is unknown. researchgate.netlibretexts.org Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into transition state energies and reaction intermediates, guiding the development of more efficient catalyst systems. researchgate.net Understanding these mechanisms will enable finer control over reactivity and product selectivity.
| Transformation | Key Mechanistic Question | Proposed Investigative Method |
|---|---|---|
| Direct C5-H Iodination | Does the reaction proceed via an electrophilic or radical pathway? researchgate.net | Kinetic studies, radical trapping experiments, Hammett analysis. |
| Suzuki Coupling | What is the rate-determining step (oxidative addition vs. transmetalation)? | In-situ reaction monitoring (e.g., NMR, IR), DFT calculations. researchgate.net |
| Buchwald-Hartwig Amination | How does the N-H group of the indole influence ligand coordination and reductive elimination? | Isolation of catalytic intermediates, isotopic labeling studies. |
| Umpolung Reactivity | Can proposed electrophilic intermediates (e.g., N-iodoindole, hypervalent iodine) be trapped or observed spectroscopically? acs.org | Low-temperature NMR, trapping with external nucleophiles. |
Potential for Derivatization into High-Value Chemical Intermediates
Perhaps the most immediate and impactful area for future research lies in leveraging the C5-iodo group as a versatile handle for synthesizing high-value chemical intermediates. The carbon-iodine bond is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the C5 position with high precision. wikipedia.orgresearchgate.net
This platform enables the synthesis of complex indole derivatives that are otherwise difficult to access. For example:
Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids can generate 5-arylindoles, a common motif in pharmaceuticals. nobelprize.org
Sonogashira coupling with terminal alkynes can introduce alkynyl groups, which are precursors for creating extended conjugated systems or can be further functionalized. wikipedia.org
Buchwald-Hartwig amination allows for the formation of C-N bonds, leading to 5-aminoindole (B14826) derivatives and their analogues.
Heck coupling with alkenes can be used to install vinyl groups at the C5 position.
These transformations convert a relatively simple building block into a library of highly functionalized indole-2-carboxylates, which are valuable intermediates for drug discovery, agrochemicals, and materials science. nih.govresearchgate.net
| Reaction Name | Coupling Partner | Resulting C5-Functionality | Application of Product |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Aryl / Heteroaryl | Pharmaceutical scaffolds, biaryl ligands. |
| Sonogashira | Terminal Alkyne | Alkynyl | Conjugated materials, click chemistry precursors. |
| Buchwald-Hartwig | Amine / Amide | Amino / Amido | Bioactive molecule synthesis. |
| Heck | Alkene | Alkenyl (Vinyl) | Polymer precursors, natural product synthesis. |
| Stille | Organostannane | Aryl / Vinyl / Alkyl | Complex molecule synthesis. |
| Cyanation | CN Source (e.g., Zn(CN)₂) | Nitrile | Precursor for acids, amides, tetrazoles. |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing Methyl 5-iodo-1H-indole-2-carboxylate?
- Methodological Answer : The compound is typically synthesized via iodination of a pre-formed indole-2-carboxylate scaffold. For example, methyl indole-2-carboxylate (analogous to ethyl indole-2-carboxylate in ) can undergo electrophilic iodination at the 5-position using iodine and an oxidizing agent (e.g., HIO₃ or N-iodosuccinimide) in a polar solvent like DMF or acetic acid. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce iodine via a pre-functionalized boronic ester intermediate, as seen in fluoroindole analogs ( ). Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the indole backbone and ester/iodo substituents (e.g., downfield shifts for the iodine atom at C5, as in 5-fluoroindole derivatives; ).
- Mass Spectrometry (HRMS) : For molecular ion verification and isotopic patterns due to iodine (e.g., monoisotopic mass analysis in ).
- X-ray Crystallography : To resolve structural ambiguities, using programs like SHELXL ( ).
Q. How can researchers purify this compound effectively?
- Methodological Answer : Recrystallization from ethanol/water mixtures is common for indole carboxylates (e.g., methyl indole-5-carboxylate in ). For iodine-containing analogs, silica gel chromatography with hexane/ethyl acetate gradients is recommended to remove halogenated byproducts. Monitoring via TLC (UV/iodine staining) ensures purity.
Advanced Research Questions
Q. How do electronic effects of the 5-iodo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The iodine atom acts as a directing group and can participate in transition metal-catalyzed reactions (e.g., Ullmann or Buchwald-Hartwig amination). However, steric hindrance at C5 may reduce coupling efficiency compared to smaller halogens (e.g., 5-fluoro analogs in ). Computational studies (DFT) can predict regioselectivity, while optimizing catalysts (e.g., Pd(dba)₂ with SPhos ligands) improves yields, as demonstrated for benzoindole derivatives ( ).
Q. What experimental discrepancies arise in reported melting points for iodinated indole carboxylates?
- Methodological Answer : Variations in melting points (e.g., 208–210°C for indole-5-carboxylic acid vs. 256–259°C for indole-6-carboxylic acid in ) stem from positional isomerism and crystal packing differences. For this compound, impurities (e.g., residual solvents) or polymorphic forms must be controlled via strict recrystallization protocols ( ).
Q. How can researchers mitigate decomposition of this compound under light or heat?
- Methodological Answer : Iodinated compounds are often light-sensitive. Storage at –20°C in amber vials under inert atmosphere (Ar/N₂) is critical ( ). Reaction setups should use Schlenk lines for air-sensitive steps, and thermal stability can be assessed via TGA/DSC.
Q. What strategies optimize the synthesis of this compound for scale-up?
- Methodological Answer : Flow chemistry can enhance reproducibility and safety for exothermic iodination steps. Solvent selection (e.g., switching from DMF to acetonitrile) reduces viscosity and improves mixing. Catalytic recycling (e.g., using immobilized Pd catalysts, as in ) minimizes metal contamination.
Data Analysis & Biological Relevance
Q. How do structural modifications at the 5-position affect biological activity in indole carboxylates?
- Methodological Answer : The 5-iodo group may enhance lipophilicity and target binding (e.g., kinase inhibition in ). Comparative studies with 5-chloro ( ) or 5-methoxy ( ) analogs can elucidate structure-activity relationships (SAR). Assays like SPR or cellular IC₅₀ profiling quantify interactions with biological targets.
Q. What computational tools predict the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
